tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
One area of focus has been the synthesis and chemical transformations of related pyridine and pyrimidine derivatives, providing a foundation for developing novel compounds with potential biological activity. For instance, research has demonstrated the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, offering insights into the formation of N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives through reactions with electrophiles, highlighting the versatility of pyridine derivatives in chemical synthesis (Moskalenko & Boev, 2014).
Structural and Molecular Analysis
Structural and molecular analysis of compounds structurally similar to tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been conducted. For example, studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have provided valuable information on the molecular structure and stability of these compounds, revealing the importance of intramolecular hydrogen bonding (Çolak et al., 2021).
Potential Biological Activity
Research into the interaction and cyclization of pyrimidine derivatives, including studies on diazotization and formylation of pyrazolo[5,1-c][1,2,4]triazines, has hinted at the potential for synthesizing compounds with biological activity. These studies explore the chemical reactions and modifications that lead to new derivatives, laying the groundwork for future investigations into their biological applications (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Target of Action
It’s worth noting that pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities . They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with various biological targets due to their structural resemblance with the nucleotide base pair of dna and rna . This allows them to interfere with key biological processes, leading to their wide range of activities .
Biochemical Pathways
Given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines, it can be inferred that multiple pathways could be impacted .
Result of Action
Given the wide range of biological activities associated with pyrido[2,3-d]pyrimidines, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can impact the activity of similar compounds .
Future Directions
Properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLEDYHJUZKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627671 | |
Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-79-5 | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259809-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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